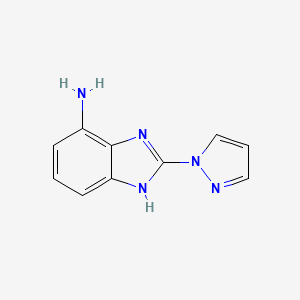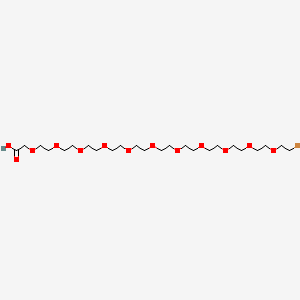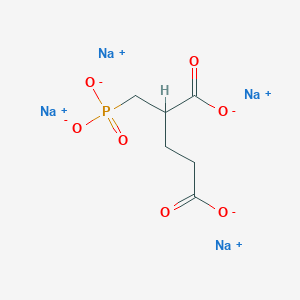
1-(2-Hydrazinylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinylethyl)piperazine is an organic compound that features a piperazine ring substituted with a hydrazinylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then further reacted with hydrazine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include steps such as distillation and purification to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydrazinylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperazine compounds depending on the reactants used.
Scientific Research Applications
1-(2-Hydrazinylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylethyl)piperazine involves its interaction with various molecular targets. The hydrazinylethyl group can form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Chloroethyl)piperazine
- 1-(2-Aminoethyl)piperazine
Comparison: 1-(2-Hydrazinylethyl)piperazine is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(2-Hydroxyethyl)piperazine, it has a more reactive hydrazine group, making it suitable for different types of chemical reactions and applications .
Properties
Molecular Formula |
C6H16N4 |
|---|---|
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-piperazin-1-ylethylhydrazine |
InChI |
InChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2 |
InChI Key |
XTHQMNYSCVRMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)




![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)



![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)


![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)

